1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 1427380-61-7
Cat. No.: VC17540598
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427380-61-7 |
|---|---|
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14) |
| Standard InChI Key | KKNOZTAJDRQNCH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CCCCN)C(=O)O |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The molecule consists of a five-membered pyrrolidinone ring (a γ-lactam) fused with a carboxylic acid group at the 3-position and a 4-aminobutyl chain at the 1-position. Key features include:
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Pyrrolidinone Ring: The lactam moiety contributes to hydrogen-bonding capabilities and conformational rigidity.
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Carboxylic Acid Group: Enhances water solubility and provides a site for salt formation or esterification.
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4-Aminobutyl Side Chain: Introduces a flexible aliphatic amine, which may improve membrane permeability and enable interactions with biological targets via protonation or hydrogen bonding.
Physicochemical Properties
Based on structural analogs, the following properties are hypothesized:
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Solubility: Higher aqueous solubility compared to aromatic analogs (e.g., 1-(2-hydroxyphenyl) derivatives) due to the polar amine group .
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Melting Point: Likely lower than derivatives with rigid aromatic substituents (e.g., 1-(4-methylbenzyl) analogs melt at 209–210°C) , owing to reduced crystallinity from the flexible side chain.
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logP: Estimated to be lower than hydrophobic derivatives, favoring improved bioavailability.
Table 1: Predicted Physicochemical Properties of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic Acid
Synthetic Pathways
Core Synthesis via Cyclization
The pyrrolidinone core is typically synthesized through cyclization reactions between itaconic acid and amines. For 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid, the proposed route involves:
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Reactant Preparation: Itaconic acid and 1,4-diaminobutane.
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Cyclization: Heating under reflux in ethanol with catalytic acetic acid to form the lactam ring .
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Purification: Recrystallization or column chromatography to isolate the product.
Reaction Scheme:
Derivatization Strategies
The carboxylic acid and amine functionalities enable further modifications:
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Esterification: Conversion to methyl or ethyl esters to enhance lipophilicity.
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Amide Formation: Reaction with acyl chlorides or active esters to create prodrugs.
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Salt Formation: Neutralization with hydrochloric acid to improve stability.
| Pathogen | Predicted MIC (µg/mL) | Basis for Prediction |
|---|---|---|
| Staphylococcus aureus | 32–64 | Comparison to alkyl-substituted analogs |
| Escherichia coli | >128 | Gram-negative bacteria less susceptible |
Anticancer Activity
Pyrrolidinone derivatives show cytotoxicity against cancer cell lines, particularly A549 lung adenocarcinoma cells. Mechanisms may include:
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Topoisomerase Inhibition: Interference with DNA replication.
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Apoptosis Induction: Activation of caspase pathways.
Table 3: Projected Cytotoxicity in A549 Cells
| Compound | Predicted IC50 (µM) | Reference Standard (Cisplatin IC50) |
|---|---|---|
| 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid | 20–40 | 15–30 µM |
Anti-Inflammatory and Antioxidant Effects
The amine group may enhance antioxidant activity by scavenging free radicals or modulating Nrf2 pathways, as seen in related γ-lactams .
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., zeolites or enzymes).
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Structure-Activity Relationships: Systematic studies to correlate side-chain length/amine position with bioactivity.
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Toxicity Profiling: In vivo studies to assess renal and hepatic safety.
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